molecular formula C11H17NO3 B13390404 2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethan-1-ol

2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethan-1-ol

Cat. No.: B13390404
M. Wt: 211.26 g/mol
InChI Key: HAYDEVYSDHZRMI-UHFFFAOYSA-N
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Description

2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethan-1-ol is a β-amino alcohol characterized by a phenyl ring substituted with ethoxy (-OCH₂CH₃) at position 3 and methoxy (-OCH₃) at position 4. The amino and hydroxyl groups are attached to the second carbon of the ethanol backbone. Its molecular formula is C₁₁H₁₇NO₃, with a molecular weight of 211.2 g/mol.

Properties

IUPAC Name

2-amino-2-(3-ethoxy-4-methoxyphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-3-15-11-6-8(9(12)7-13)4-5-10(11)14-2/h4-6,9,13H,3,7,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAYDEVYSDHZRMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(CO)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol typically involves the following steps:

    Starting Material: The synthesis begins with the appropriate substituted benzene derivative.

    Ethoxylation and Methoxylation: The benzene ring is functionalized with ethoxy and methoxy groups through electrophilic aromatic substitution reactions.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer.

Industrial Production Methods: Industrial production of (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol may involve large-scale synthesis using optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.

    Solvents: Selection of appropriate solvents to ensure high yield and purity.

    Temperature and Pressure: Control of reaction temperature and pressure to optimize the reaction conditions.

Chemical Reactions Analysis

Types of Reactions: (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The ethoxy and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides.

Major Products:

    Oxidation Products: Imines, nitriles.

    Reduction Products: Secondary or tertiary amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Based on the search results, here's what is known about the applications of the compound 2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethan-1-ol:

General Information
this compound is an organic compound with the molecular formula C11H17NO3 and a molecular weight of 211.26 . American Elements supplies this compound as one of their life science products, available in bulk quantities and various purities to meet customer specifications .

Related Compounds and Applications

  • (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol: This compound is listed as a life science material, which can be used in various applications, including additive manufacturing, 3D printing, battery and supercapacitor materials, catalysts, dental materials, electronics materials, and fuel cells .
  • Apremilast Synthesis: A related compound, (R)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanol, is a chiral alcohol involved in the chemoenzymatic synthesis of apremilast . Apremilast is a phosphodiesterase 4 (PDE4) and tumor necrosis factor-α inhibitor .
  • Purification Processes: (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine is a compound that can be purified into novel crystalline polymorphs .
  • Pharmaceutical Applications: Enantiomers of 2-1-(3-Ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl-4-acetylaminoisoindoline-1,3-dione have uses for treating diseases or disorders that are improved by the inhibition of TNF-α production in mammals, such as cancers, heart disease, and inflammatory, allergic, and autoimmune diseases .
  • Heterocyclic Amine Carcinogens: Research has been conducted on heterocyclic amine carcinogens, including studies on their bioavailability, bioreactivity, and DNA adduct formation in relation to cancer .

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ethoxy and methoxy groups can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate the compound’s biological activity and therapeutic potential.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural features, molecular data, and research findings for 2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethan-1-ol and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Findings References
This compound 3-ethoxy, 4-methoxy C₁₁H₁₇NO₃ 211.2 Electron-donating substituents enhance polarity; potential impurity in Apremilast synthesis.
2-Amino-2-(4-methylphenyl)ethan-1-ol 4-methyl C₉H₁₃NO 151.2 Lower polarity due to alkyl group; simpler synthesis (95% purity reported).
(S)-2-Amino-2-(4-(tert-butyl)phenyl)ethan-1-ol hydrochloride 4-tert-butyl C₁₂H₂₀ClNO 229.5 Steric hindrance from tert-butyl group; hydrochloride form improves stability.
(r)-2-Amino-2-(4-methoxy-2-methylphenyl)ethan-1-ol 4-methoxy, 2-methyl C₁₀H₁₅NO₂ 181.0 Ortho-methyl group introduces steric effects; para-methoxy enhances electron donation.
(S)-2-Amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)ethan-1-ol 3-fluoro, 4-CF₃ C₉H₉F₄NO 223.0 Strong electron-withdrawing groups (F, CF₃) improve catalytic yields (up to 92% in similar reactions).
(S)-2-Amino-2-(3-chloro-5-fluorophenyl)ethan-1-ol 3-chloro, 5-fluoro C₈H₈ClFNO 188.5 Halogen substituents increase reactivity in cross-coupling reactions.
2-Amino-2-(4-chloro-2-methoxyphenyl)ethan-1-ol 4-chloro, 2-methoxy C₉H₁₂ClNO₂ 201.6 Combined electronic effects (Cl: EWG; methoxy: EDG) enable diverse reactivity.

Electronic and Steric Effects

  • Steric Effects: Bulky groups like tert-butyl () hinder molecular interactions, while ortho-substituents (e.g., 2-methyl in ) may restrict rotational freedom, affecting binding in biological systems .

Biological Activity

2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethan-1-ol is a compound that has garnered attention due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of an amino group, an ethoxy group, and a methoxy group attached to a phenyl ring. Its chiral nature enhances its biological activity, influencing interactions with various biological targets.

Property Details
Chemical Formula C12H17NO3
Molecular Weight 223.27 g/mol
Chirality Yes
Functional Groups Amino, Ethoxy, Methoxy

Research indicates that this compound interacts with specific molecular targets such as enzymes and receptors. These interactions can modulate various physiological responses, making it a candidate for medicinal chemistry applications.

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer and inflammation.
  • Receptor Modulation : It can act as a ligand for various receptors, influencing signaling pathways associated with pain, inflammation, and cell proliferation.

Biological Activities

The biological activities of this compound include:

  • Antioxidant Activity : Studies have shown that derivatives of this compound exhibit significant antioxidant properties, which can help mitigate oxidative stress in cells .
  • Anticancer Activity : Preliminary research suggests that it may possess anticancer properties, particularly against various cancer cell lines. For instance, compounds similar to this have demonstrated cytotoxic effects surpassing established chemotherapeutics like Doxorubicin .
  • Antimicrobial Activity : The compound has been evaluated for its antibacterial properties against both Gram-positive and Gram-negative bacteria. The presence of reactive oxygen species (ROS) generated by related compounds has been implicated in their bactericidal effects .

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

  • Antioxidant Study : A derivative was tested for DPPH radical scavenging activity and showed results comparable to ascorbic acid, indicating strong antioxidant potential .
  • Cytotoxicity Assessment : In vitro studies on breast cancer cell lines revealed that certain derivatives exhibited cytotoxic effects significantly higher than standard treatments .
  • Antibacterial Efficacy : A study demonstrated that related compounds displayed effective inhibition zones against Staphylococcus aureus and Escherichia coli at concentrations as low as 10 mg/ml .

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